Dinitrosohomopiperazine

Carcinogenicity TD50 Nitrosamine risk assessment

Dinitrosohomopiperazine (DNHP; CAS 55557-00-1), also referred to as N,N-dinitrosohomopiperazine or 1,4-dinitroso-1,4-diazepane, is a cyclic N-nitrosamine featuring a seven-membered homopiperazine ring bearing two N-nitroso substituents. It is categorized as a cohort-of-concern (CoC) mutagenic carcinogen by global regulatory authorities and is listed in authoritative databases including the Carcinogenic Potency Database (CPDB) and MeSH.

Molecular Formula C5H10N4O2
Molecular Weight 158.16 g/mol
CAS No. 55557-00-1
Cat. No. B1216953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinitrosohomopiperazine
CAS55557-00-1
SynonymsDNHP
N,N-dinitrosohomopiperazine
Molecular FormulaC5H10N4O2
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1CN(CCN(C1)N=O)N=O
InChIInChI=1S/C5H10N4O2/c10-6-8-2-1-3-9(7-11)5-4-8/h1-5H2
InChIKeyFUCMFBXWLUGVIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dinitrosohomopiperazine (CAS 55557-00-1): Core Identity, Regulatory Classification, and Procurement Relevance


Dinitrosohomopiperazine (DNHP; CAS 55557-00-1), also referred to as N,N-dinitrosohomopiperazine or 1,4-dinitroso-1,4-diazepane, is a cyclic N-nitrosamine featuring a seven-membered homopiperazine ring bearing two N-nitroso substituents [1]. It is categorized as a cohort-of-concern (CoC) mutagenic carcinogen by global regulatory authorities and is listed in authoritative databases including the Carcinogenic Potency Database (CPDB) and MeSH [2]. In pharmaceutical quality control, DNHP serves as a critical nitrosamine reference standard—particularly as a dinitroso-impurity marker for active pharmaceutical ingredients such as fasudil —and underpins the derivation of Acceptable Intake (AI) limits for entire structural groups of nitrosamine drug substance related impurities (NDSRIs) [3].

Workflow
Nitrosamine impurity control for Structural Group 12 NDSRIs
Selection
Worst-case potency anchor for AI derivation per ICH M7
Use Context
Analytical method validation (LC-MS/MS, GC-MS) and impurity quantification

Why N-Nitrosamine Analogs Cannot Be Substituted for Dinitrosohomopiperazine Without Quantitative Risk of Under- or Over-Estimation


Within the cyclic dinitrosamine subclass, carcinogenic potency—measured by the standardized TD50 metric—spans multiple orders of magnitude and is exquisitely sensitive to ring size, methyl substitution pattern, and conformational flexibility [1]. DNHP, with its seven-membered homopiperazine ring, exhibits a rat TD50 of 0.0615 mg/kg/day (harmonic mean), making it approximately 58-fold more potent than its closest six-membered analog, dinitrosopiperazine (DNP, TD50 = 3.6 mg/kg/day) [2][3]. Regulatory agencies explicitly recognize DNHP as the worst-case potency anchor for Structural Group 12 nitrosamines, meaning that any substitution of DNHP with a less potent surrogate in analytical method validation, impurity limit calculation, or toxicological risk assessment would systematically underestimate patient exposure risk and violate ICH M7 cohort-of-concern guidance [4].

Dimension
DNHP (Target)
DNP (Analog)
Potency anchor
Worst-case TD50 anchor for Structural Group 12 AI
Not recognized as regulatory anchor; substitution would overestimate AI
Carcinogenic potency
Markedly higher potency (TD50 ~58× lower than DNP)
Less potent; would yield a higher acceptable intake limit
Regulatory status
Explicitly used in Dobo et al. (2022) framework for group AI
May not satisfy ICH M7 cohort-of-concern requirements for group risk assessment

Quantitative Differentiation Evidence: Dinitrosohomopiperazine vs. Dinitrosopiperazine and Structural Analogs


Carcinogenic Potency (TD50): DNHP is ~58-Fold More Potent Than the Six-Membered Analog Dinitrosopiperazine

In standardized rodent carcinogenicity bioassays compiled by the CPDB, dinitrosohomopiperazine (DNHP) exhibits a harmonic mean TD50 of 0.0615 mg/kg/day in female F344 rats, with primary target sites including esophagus, liver, nasal cavity, and oral cavity [1]. The closest six-membered ring analog, dinitrosopiperazine (DNP; CAS 140-79-4), shows a harmonic mean TD50 of 3.6 mg/kg/day in rat, with stomach as the principal target site [2]. The resulting potency ratio is approximately 58.5-fold (3.6 / 0.0615), confirming that DNHP is quantitatively and meaningfully more hazardous and cannot be treated as interchangeable with DNP in impurity safety assessments.

TD50 Potency Ratio
Reported
DNHP TD50: 0.0615 mg/kg/day
DNP TD50: 3.6 mg/kg/day
~58.5-fold higher potency
Supports DNHP as worst-case impurity safety anchor
Female F344 rat, oral route; CPDB data
Carcinogenicity TD50 Nitrosamine risk assessment

Time-to-Death (Survival) in Equimolar Dosing Study: DNHP Kills 1.86-Fold Faster Than Dinitrosopiperazine

In a head-to-head comparative carcinogenicity study by Lijinsky & Taylor (1975), dinitrosopiperazine and four homologs—including dinitrosohomopiperazine—were administered to rats at equimolar doses in drinking water. All compounds induced olfactory epithelium and/or esophageal tumors in nearly 100% of animals [1]. However, the median survival time (a direct proxy for carcinogenic potency) differed dramatically: DNHP-treated animals survived approximately 28 weeks, whereas DNP-treated animals survived approximately 52 weeks, representing a 1.86-fold acceleration to death [1]. DNHP was explicitly noted as 'considerably more effective' than the parent DNP compound, with a smaller dose killing animals in a shorter time [1].

Median Survival
Direct comparison
DNHP: ~28 weeks
DNP: ~52 weeks
1.86-fold acceleration
Seven-membered ring confers intrinsically higher hazard
Equimolar oral dosing, Lijinsky & Taylor (1975)
Carcinogenicity Median survival Comparative potency

Differential Target Organ Profile: DNHP Exhibits Multi-Organ Tropism Including Esophagus, Liver, and Nasal Cavity vs. Stomach-Restricted DNP

The CPDB target site summary reveals a qualitative and quantitative distinction in organotropism [1][2]. DNHP induces tumors across four distinct organ sites in female rats—esophagus (eso), liver (liv), nasal cavity (nas), and oral cavity (orc)—whereas DNP induces tumors only in the stomach (sto) [1][2]. This broader organotropism of DNHP is mechanistically significant: the seven-membered ring may alter metabolic activation by cytochrome P450 isoforms or modify DNA-adduct distribution patterns, producing carcinogenic effects in tissues (e.g., nasal epithelium, liver) not significantly affected by the six-membered analog [3]. This multi-organ profile makes DNHP a more versatile and informative probe for investigating tissue-specific nitrosamine carcinogenesis pathways.

Target Organ Profile
Reported
DNHP: esophagus, liver, nasal, oral
DNP: stomach only
Enables multi-tissue mechanistic toxicology studies
Multi-organ tropism not accessible with DNP
Target organ specificity Esophageal carcinogenesis Nasal carcinogenesis

Worst-Case Regulatory Anchor: DNHP's TD50 Defines the Acceptable Intake for All Structural Group 12 Nitrosamine Impurities

In the 2022 Pfizer-led framework for establishing Acceptable Intakes (AIs) for drug product N-nitrosamine impurities, all complex nitrosamines were cataloged into 13 structural groups [1]. For Structural Group 12, the group AI was derived conservatively using the worst-case TD50 within the group—and dinitrosohomopiperazine was explicitly selected as that worst-case anchor compound [1]. This means that every NDSRI assigned to Structural Group 12, regardless of its individual structural features, is regulated based on DNHP's carcinogenic potency [1]. No other compound within this structural group was deemed sufficiently potent to serve as the regulatory benchmark. For procurement purposes, this transforms DNHP from a mere research chemical into an essential regulatory compliance reference material required for analytical method validation, impurity quantification, and toxicological risk assessment filing.

Regulatory Anchor
Class-level
Sole potency anchor for Structural Group 12 NDSRIs
Mandatory for group AI derivation under ICH M7
Dobo et al. (2022) framework; no substitute recognized
Acceptable Intake (AI) ICH M7 NDSRI structural grouping

Mutagenicity Profile: DNHP Requires Microsomal Activation and Shares Qualitative Mutagenicity with DNP but Differs from Non-Carcinogenic Mono-Nitroso Analogs

In a panel of ten cyclic nitrosamines tested for mutagenicity in Escherichia coli following activation with rat liver S9 microsomes, dinitrosohomopiperazine (DNHP) was mutagenic only after microsomal activation, consistent with the behavior of dinitrosopiperazine (DNP) and five other carcinogenic cyclic nitrosamines [1]. Critically, two non-carcinogenic compounds—1-nitrosopiperazine and 1-methyl-4-nitrosopiperazine—were non-mutagenic under identical conditions, while the strong carcinogen 2,6-dimethyldinitrosopiperazine was also non-mutagenic in this assay system [1]. This reveals a structure-dependent dissociation between E. coli mutagenicity and in vivo carcinogenicity within the dinitrosopiperazine class: DNHP's positive mutagenicity aligns with its in vivo carcinogenicity, whereas certain methylated dinitroso analogs are carcinogenic in vivo but negative in this bacterial mutagenicity assay. For researchers selecting a cyclic dinitrosamine with consistent in vitro-to-in vivo genotoxicity concordance, DNHP offers a more interpretable model than 2,6-dimethyldinitrosopiperazine.

Mutagenicity (E. coli + S9)
Direct comparison
DNHP: mutagenic
DNP: mutagenic
2,6-diMeDNP: non-mutagenic
Concordant in vitro/in vivo genotoxicity model
Elespuru & Lijinsky (1976); 2,6-diMeDNP discordant
Mutagenicity E. coli assay Metabolic activation dependence

Dose-Response Mechanism Divergence: DNHP and NTHP Exhibit Distinct Carcinogenesis Kinetics Despite Shared Route and Species

In a dedicated dose-response study by Lijinsky et al. (1982), female F344 rats were administered dinitrosohomopiperazine (DNHP) or nitroso-1,2,3,6-tetrahydropyridine (NTHP) in drinking water at concentrations ranging from 110 to 1.1 mg/L (DNHP) and 100 to 1 mg/L (NTHP), with each lower dose being 40% of the preceding dose [1]. The relationship between dose and carcinogenic potency, as measured by mortality rate, was linear over part of the range but not at lower doses for both compounds [1]. However, the slopes of these dose-response curves differed significantly between DNHP- and NTHP-treated animals, leading the authors to conclude that the mechanisms of carcinogenesis by these two cyclic nitrosamines are 'not identical' [1]. Of the doses tested, only the lowest dose of DNHP given for the shortest treatment duration was without significant carcinogenic effect [1]. This mechanistic divergence means that even within the cyclic nitrosamine subclass, DNHP cannot be substituted with NTHP for toxicological investigations, as the underlying carcinogenic pathways differ despite superficial structural similarity.

Dose-Response Mechanism
Direct comparison
DNHP vs. NTHP: significantly different dose-response slopes
Mechanisms of carcinogenesis not identical
Lijinsky et al. (1982); NTHP cannot substitute
Dose-response slope Mechanism of carcinogenesis Non-linear kinetics

Research and Industrial Application Scenarios for Dinitrosohomopiperazine (CAS 55557-00-1)


Regulatory-Compliant Nitrosamine Impurity Control: Structural Group 12 AI Derivation and Analytical Method Validation

Pharmaceutical quality control laboratories developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) methods for nitrosamine drug substance related impurity (NDSRI) quantification must use DNHP as the external reference standard when the target NDSRI belongs to Structural Group 12 (homopiperazine-containing or structurally related dinitrosamines). The Acceptable Intake (AI) limit for the entire group is anchored to DNHP's worst-case TD50 (0.0615 mg/kg/day), as established by the Dobo et al. (2022) framework adopted under ICH M7 guidance [1]. Any analytical method validated using dinitrosopiperazine (DNP) or another less potent analog would produce a falsely elevated AI and non-compliance risk.

Multi-Organ Carcinogenesis Research: Esophageal, Hepatic, and Nasal Tumor Induction Models

Researchers investigating tissue-specific nitrosamine carcinogenesis pathways require DNHP because of its unique multi-organ tropism. Unlike dinitrosopiperazine, which targets only the stomach in rat bioassays, DNHP reliably induces tumors across four distinct sites—esophagus, liver, nasal cavity, and oral cavity—as documented in the CPDB [2][3]. This multi-target profile makes DNHP the compound of choice for comparative oncology studies examining how ring size (seven-membered homopiperazine vs. six-membered piperazine) influences organ-specific metabolic activation and DNA adduct distribution.

Genotoxicity Positive Control with Concordant In Vitro/In Vivo Carcinogenicity Profile

In genetic toxicology screening cascades (e.g., bacterial reverse mutation assays with S9 metabolic activation), DNHP serves as a reliable positive control because its in vitro mutagenicity in E. coli is concordant with its in vivo carcinogenicity [4]. This distinguishes DNHP from 2,6-dimethyldinitrosopiperazine, which is a more potent in vivo carcinogen (median survival ~24 weeks) but is paradoxically negative in the E. coli mutagenicity assay [4][5]. For laboratories requiring a cyclic dinitrosamine positive control where the Ames/mutagenicity result predicts rodent carcinogenicity, DNHP is the appropriate selection.

Mechanistic Carcinogenesis Studies: Dose-Response Kinetics Differentiated from Other Cyclic Nitrosamines

Investigators studying the quantitative relationship between nitrosamine dose and tumor mortality must use DNHP specifically when the research question concerns homopiperazine-based nitrosamine activation. The Lijinsky et al. (1982) dose-response study demonstrated that DNHP's mortality-rate-versus-dose slope is statistically distinct from that of NTHP (nitroso-1,2,3,6-tetrahydropyridine), indicating non-identical carcinogenic mechanisms [6]. This mechanistic divergence means that DNHP cannot be replaced by NTHP or other cyclic nitrosamines in studies of dose-response linearity, threshold effects, or metabolic activation kinetics, as the underlying biology differs.

Application
Selection Property
Validation Focus
Structural Group 12 NDSRI Impurity Control
Worst-case potency anchor status
AI derivation per ICH M7 guidance
Multi-organ Carcinogenesis Research
Multi-organ tropism profile
Tissue-specific activation and DNA adduct distribution
Genotoxicity Screening Positive Control
Concordant in vitro/in vivo genotoxicity
Bacterial reverse mutation assay with S9 activation
Mechanistic Carcinogenesis Dose-Response Studies
Distinct dose-response kinetics from related cyclic nitrosamines
Non-linear kinetics and threshold effects
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